

Comparative Spectroscopic Guide: Ethyl 3-methyl-2,6-dinitrobenzoate

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Compound of Interest

Compound Name: Ethyl 3-methyl-2,6-dinitrobenzoate

CAS No.: 103041-13-0

Cat. No.: B2462374

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Executive Summary & Structural Context[1][2][3][4][5]

Subject: **Ethyl 3-methyl-2,6-dinitrobenzoate** (CAS: Analogous to Musk Intermediates)

Primary Application: Intermediate in the synthesis of poly-nitro aromatic musks and energetic materials. Analytical Challenge: Distinguishing the target 2,6-dinitro regioisomer from the thermodynamically favored 2,4-dinitro byproduct and the mono-nitro precursor.

This guide provides a definitive ¹H NMR interpretation framework. Unlike standard database entries, this analysis focuses on the steric inhibition of resonance caused by the 3-methyl/2-nitro interaction and the specific coupling patterns required to validate regio-purity.

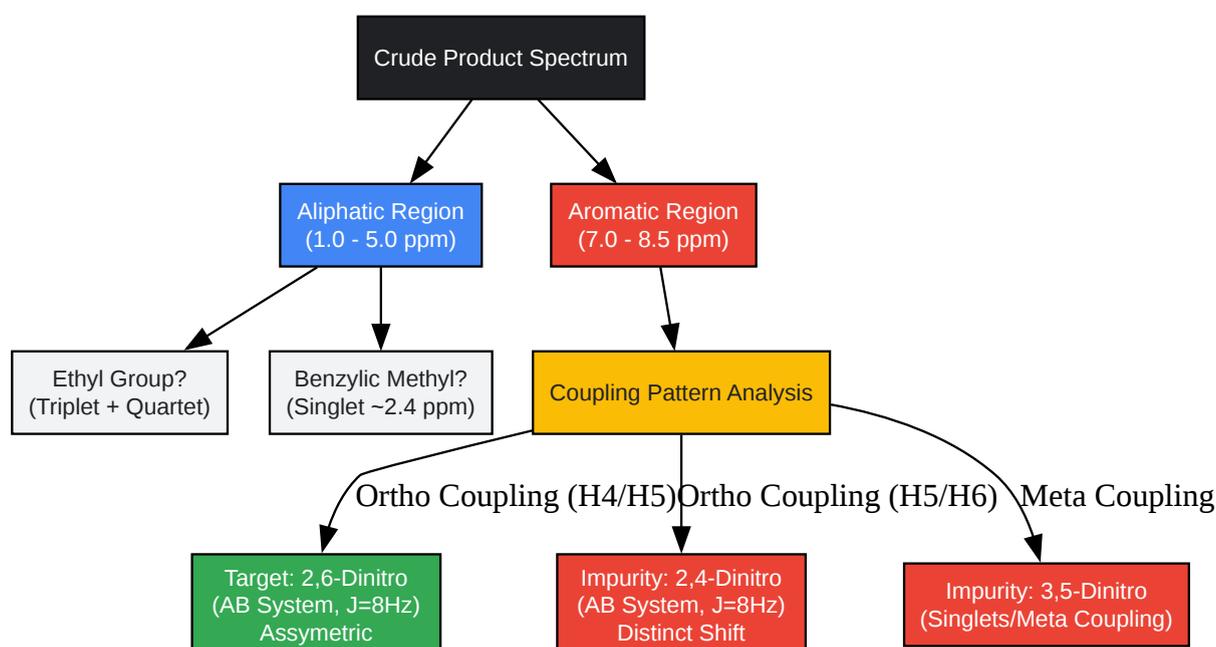
Structural Logic & Numbering

- C1: Ethyl Ester (-COOCH₂CH₃)
- C2: Nitro (-NO₂)[1]
- C3: Methyl (-CH₃)
- C4: Proton (H₄)
- C5: Proton (H₅)

- C6: Nitro (-NO₂)

Decision Logic: The Interpretation Workflow

The following diagram outlines the logical pathway for confirming the structure and ruling out common impurities.



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Figure 1: Decision tree for structural verification of nitro-benzoate regioisomers.

Detailed Spectral Interpretation

The Aliphatic Region (Internal Standards)

This region serves as your self-validating internal standard. If the integration ratio between the ethyl group and the aromatic protons deviates from 5:2, the sample contains impurities.

| Signal | Shift (δ ppm)* | Multiplicity | Integration | Assignment | Mechanistic Insight |
|--------|------------------------|---------------|-------------|---------------------------|---|
| A | 1.38 - 1.42 | Triplet (Hz) | 3H | Ester -CH ₃ | Typical ethyl ester terminal methyl. |
| B | 2.55 - 2.65 | Singlet | 3H | Ar-CH ₃ (C3) | Diagnostic: Significantly deshielded compared to toluene (2.35 ppm) due to the ortho-nitro group at C2. |
| C | 4.40 - 4.48 | Quartet (Hz) | 2H | Ester -OCH ₂ - | Deshielded by the electronegative oxygen and the electron-deficient ring. |

*Note: Shifts reported in CDCl₃. Values may shift +0.1-0.2 ppm in DMSO-d₆.

The Aromatic Region (The Fingerprint)

The core challenge is distinguishing the 2,6-isomer from the 2,4-isomer. Both possess two adjacent protons, leading to an AB doublet system.

Target Molecule: **Ethyl 3-methyl-2,6-dinitrobenzoate**

- H5 Proton: Located at C5. It is ortho to the C6-Nitro group.
 - Effect: Strong Deshielding.
 - Shift: 8.05 – 8.15 ppm.

- H4 Proton: Located at C4.[2] It is ortho to the C3-Methyl group.
 - Effect: The methyl group is electron-donating (inductive), providing a shielding effect relative to H5.
 - Shift: 7.50 – 7.60 ppm.

- Coupling:

Hz (Ortho coupling).

Critical Validation Check: The chemical shift difference (

) between the two doublets in the 2,6-isomer is large (

ppm) because one proton is next to a Nitro, and the other is next to a Methyl.

- If

is small (< 0.2 ppm): Suspect the 2,4-dinitro isomer, where H5 and H6 are both ortho to electron-withdrawing groups (Nitro at C4 and Ester at C1, respectively), resulting in a more condensed spectrum.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its primary synthetic impurities.

| Feature | Target: 2,6-Dinitro | Impurity: 2,4-Dinitro | Precursor: 3-Methyl-Benzoate |
|--------------------------|---|--|---|
| Symmetry | Asymmetric | Asymmetric | Asymmetric |
| Aromatic Pattern | 2 Doublets (AB) | 2 Doublets (AB) | Multiplet (4H) |
| Coupling () | Hz (Ortho) | Hz (Ortho) | Mixed Ortho/Meta |
| Ar-CH ₃ Shift | ppm (Deshielded) | ppm (Highly Deshielded) | ppm |
| Key Distinction | Large gap between aromatic doublets.[3] [1][4] H4 is shielded by Methyl. | Small gap between aromatic doublets. Both H5/H6 deshielded. | Lack of high-field nitro-induced shifts (>8.0 ppm). |

Advanced Mechanism: Steric Inhibition of Resonance

In the 2,6-dinitro isomer, the nitro group at C2 is sandwiched between the Ester (C1) and the Methyl (C3).

- Steric Crowding: The C2-Nitro group cannot lie coplanar with the benzene ring.
- Twisting: It rotates out of plane.
- Spectroscopic Consequence: The resonance withdrawal (mesomeric effect) of the C2-Nitro is diminished. This explains why H4 (para to C1-Ester) might appear slightly more shielded than predicted by simple additivity rules.

Experimental Protocol: Self-Validating NMR

Workflow

To ensure data integrity (Trustworthiness), follow this specific preparation protocol designed to prevent concentration-dependent shifting common in nitro-aromatics.

Step 1: Solvent Selection

- Primary: Chloroform-d (CDCl_3 , 99.8% D).
 - Why: Minimizes solvent-solute hydrogen bonding, providing sharper resolution of the methyl singlet.
- Alternative: DMSO-d₆.^[5]
 - Warning: DMSO may cause the aromatic doublets to shift downfield by ~ 0.15 ppm due to polarity, potentially obscuring the separation between isomers.

Step 2: Sample Preparation

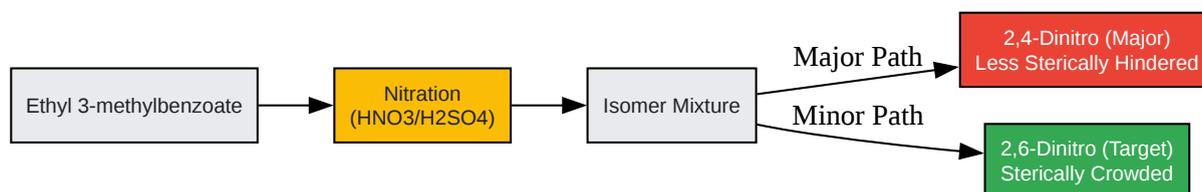
- Weigh 10-15 mg of the solid sample.
- Dissolve in 0.6 mL of CDCl_3 .
- Filtration (Crucial): Nitro-compounds often retain inorganic salts from the nitration acid mix. Filter the solution through a small plug of glass wool into the NMR tube to prevent line broadening caused by paramagnetic impurities (e.g., trace metal oxides).

Step 3: Acquisition Parameters^[9]

- Scans (NS): 16 (sufficient for 10mg).
- Relaxation Delay (D1): Set to 3.0 seconds.
 - Reason: The protons adjacent to nitro groups often have longer relaxation times. A short D1 will reduce integration accuracy, invalidating your 5:2 check.

Synthesis & Separation Pathway (Contextualization)

Understanding where the sample comes from aids interpretation.^[2] The 2,6-isomer is usually the minor product compared to the 2,4-isomer during direct nitration.



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Figure 2: Synthetic origin of the regioisomers. Note that 2,6-substitution requires forcing conditions or specific directing group manipulation.

References

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